Arginine citrate
Description
Structure
2D Structure
Properties
CAS No. |
93923-89-8 |
|---|---|
Molecular Formula |
C24H50N12O13 |
Molecular Weight |
714.7 g/mol |
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/3C6H14N4O2.C6H8O7/c3*7-4(5(11)12)2-1-3-10-6(8)9;7-3(8)1-6(13,5(11)12)2-4(9)10/h3*4H,1-3,7H2,(H,11,12)(H4,8,9,10);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t3*4-;/m000./s1 |
InChI Key |
IHOWSFVYYZTGSY-FOIRCHMTSA-N |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CN=C(N)N.C(C[C@@H](C(=O)O)N)CN=C(N)N.C(C[C@@H](C(=O)O)N)CN=C(N)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Canonical SMILES |
C(CC(C(=O)O)N)CN=C(N)N.C(CC(C(=O)O)N)CN=C(N)N.C(CC(C(=O)O)N)CN=C(N)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Related CAS |
93778-35-9 |
Origin of Product |
United States |
Synthesis and Formation Mechanisms of Arginine Citrate Complexes and Mixtures
Synthetic Methodologies for Arginine-Citrate Formulations
The preparation of arginine-citrate materials leverages distinct physical and chemical processes to achieve desired properties. Freeze-drying is utilized to create stable, amorphous solids from aqueous solutions, while melt polymerization techniques are employed to synthesize more complex, arginine-functionalized polymeric materials.
Freeze-Drying Approaches for Arginine and Citric Acid Mixtures
Freeze-drying, or lyophilization, of aqueous solutions containing L-arginine and citric acid is a method used to produce amorphous, glass-state solids. nih.gov Thermal analysis of these frozen mixtures reveals important characteristics that govern the stability of the final product. The glass transition temperature of the maximally freeze-concentrated solute (T'g) for these mixtures is significantly higher than those of the individual components. nih.gov For instance, while L-arginine and citric acid have individual T'g values of -44°C and -55°C, respectively, a 1:1 mixture can elevate the T'g to as high as -25°C. uni-muenchen.de This upward shift is indicative of strong intermolecular interactions that form a stable amorphous matrix. nih.gov
During the freeze-drying process, the stability of the mixture is critical. Studies using freeze-drying microscopy have shown that these formulations can undergo physical collapse at temperatures (Tc) approximately 10°C higher than their T'g. nih.gov The chamber pressure during lyophilization also plays a crucial role; higher pressures can induce physical collapse at lower shelf temperatures due to slower ice sublimation and altered heat transfer dynamics. nih.gov The final co-lyophilized product is an amorphous solid with a glass transition temperature (Tg) higher than the individual components, a result of the extensive hydrogen-bonding and electrostatic interaction network formed between the arginine and citrate (B86180) molecules. nih.gov
Melt Polymerization Techniques in Arginine-Functionalized Material Synthesis
Melt polymerization represents a versatile approach for synthesizing polymers where arginine is incorporated as a functional moiety. This technique avoids the use of solvents and often involves high temperatures to drive polycondensation reactions. One example involves a two-step/one-pot synthesis of a biodegradable cationic polymer containing L-arginine methyl ester. This process begins with the polycondensation of di-p-nitrophenyl-trans-epoxy succinate with ethylenediamine to form an intermediary polymer, which then reacts in situ with arginine methyl ester dihydrochloride.
Another method involves the Michael-type polyaddition of L-arginine with N,N'-methylenebisacrylamide to create a linear amphoteric poly(amidoamino acid). nih.gov This reaction can be further advanced through chain-extension of the resulting oligomers to produce high-molecular-weight copolymers. nih.gov These synthetic strategies are crucial for developing arginine-rich polymers that may share properties with cell-penetrating peptides. nih.gov The synthesis of arginine-functionalized materials is of significant interest due to the unique properties conferred by the guanidinium (B1211019) group, which can enhance transfection potential and antibacterial activity while having lower toxicity compared to other cationic groups.
Physicochemical Interactions Driving Complex Formation
The association between arginine and citric acid in aqueous environments is not a simple mixture but a complex interplay of non-covalent forces. The formation and stability of these complexes are driven by extensive hydrogen bond networks, significant ionic interactions facilitated by the formation of charged species, and the indispensable role of water as a mediator that fundamentally alters the nature of these interactions.
Role of Hydrogen Bonding Networks in Arginine-Citrate Association
Hydrogen bonding is a primary force in the association of arginine and citrate. The guanidinium group of arginine is an excellent hydrogen bond donor, while the carboxyl and hydroxyl groups of citric acid act as acceptors. nih.govresearchgate.net Molecular dynamics simulations and spectroscopic analyses have confirmed the formation of extensive hydrogen-bonded structures between the two molecules. nih.govresearchgate.net Citrate, with its multiple carboxyl groups, can act as a bridge, interacting with several arginine molecules simultaneously to form large, stable clusters. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy of ternary mixtures of citric acid, L-arginine, and water supports the existence of a unique hydrogen bonding network that is distinct from the binary systems of either component with water. researchgate.netrsc.org This network formation compensates for the loss of hydrogen bonds that would otherwise exist between individual arginine molecules in solution. nih.gov The resulting glass-state solids from co-lyophilization are stabilized by this dense network of hydrogen bonds and electrostatic interactions. nih.gov
Analysis of Ionic Interactions and Charged Species Formation
In addition to hydrogen bonding, ionic interactions play a crucial role, particularly in the presence of water. While water-free mixtures of citric acid and L-arginine are solids at room temperature, the addition of water induces significant changes. researchgate.net Upon the introduction of water, the pH of the mixture becomes acidic (around pH 3.5), which leads to the protonation of L-arginine to form the [L-arg]+ cation and the deprotonation of citric acid to yield the [H2Cit]- anion. rsc.org
The formation of these charged species introduces strong electrostatic or ionic forces that contribute significantly to the attractive interactions within the mixture. rsc.org The positively charged guanidinium group of arginine interacts favorably with the negatively charged carboxylate groups of citrate. nih.govnih.gov This attraction between oppositely charged ions, often termed a salt bridge, is a key factor in the stabilization of the complex in an aqueous environment. nih.gov However, Fourier-transform infrared (FTIR) spectroscopy has indicated that simple salt formation is not the sole explanation for the enhanced interactions, pointing to a more complex mechanism involving both ionic forces and hydrogen bonding. researchgate.netrsc.org
Influence of Water as a Mediating Agent in Ternary Systems
Water plays a bifunctional and mediating role in the arginine-citrate system, fundamentally altering the interactions between the two solutes. researchgate.net Thermodynamic studies show that water-free mixtures of citric acid and L-arginine exhibit a positive deviation from Raoult's law, indicating that the interactions between the different molecules are weaker than the interactions between like molecules. researchgate.netrsc.org
This behavior is dramatically reversed upon the addition of water. The ternary system of citric acid, L-arginine, and water shows a strong negative deviation from Raoult's law, which signifies very strong attractive forces between the components. researchgate.netrsc.org This "water-mediator effect" is responsible for significant melting point depressions of around 100 K. researchgate.netunl.pt Water facilitates the formation of the charged [L-arg]+ and [H2Cit]- species, which in turn induces the powerful ionic interactions and hydrogen bonding networks that liquefy the mixture. rsc.org Therefore, water is not merely a passive solvent but an active component that induces and strengthens the cross-interactions between arginine and citrate. rsc.org
Data Tables
Table 1: Thermal Properties of Freeze-Dried Arginine and Citric Acid Formulations
| Component(s) | Parameter | Value (°C) | Source |
| L-Arginine (single solute) | T'g | -44 | uni-muenchen.de |
| Citric Acid (single solute) | T'g | -55 | uni-muenchen.de |
| L-Arginine:Citric Acid (1:1 mixture) | T'g | -25 | uni-muenchen.de |
| L-Arginine:Citric Acid Mixture | Tc (Collapse Temperature) | ~ T'g + 10 | nih.gov |
T'g: Glass transition temperature of the maximally freeze-concentrated solute. Tc: Collapse temperature.
Table 2: Thermodynamic Behavior of Arginine-Citrate Mixtures
| System | Observation | Implication | Source |
| Citric Acid:L-Arginine (Water-free) | Positive deviation from Raoult's law | Weak intermolecular interactions | researchgate.netrsc.org |
| Citric Acid:L-Arginine:Water (Ternary) | Strong negative deviation from Raoult's law | Strong attractive intermolecular forces | researchgate.netrsc.org |
| Citric Acid:L-Arginine:Water (Ternary) | Melting depression | ~100 K | researchgate.netunl.pt |
| Citric Acid:L-Arginine:Water (Ternary) | pH | ~3.5 | rsc.org |
Crystallization Dynamics and Phase Behavior of Arginine-Citrate Systems
The interaction between arginine and citric acid in aqueous environments gives rise to complex phase behaviors and crystallization dynamics. The formation of solid phases from these systems is not a simple salt precipitation but involves intricate intermolecular interactions influenced by factors such as hydration, temperature, and component concentration.
In aqueous mixtures of L-arginine and citric acid, the mechanism of crystallization is governed by a network of non-covalent interactions rather than the formation of a distinct salt. Spectroscopic studies using Fourier-transform infrared (FTIR) spectroscopy have shown that salt formation between citric acid and L-arginine is not the primary interaction driving liquefaction or subsequent solidification. researchgate.netnih.gov Instead, nuclear magnetic resonance (NMR) spectroscopy supports the formation of a robust hydrogen bonding network that is significantly different from the binary systems of either citric acid-water or L-arginine-water. researchgate.netnih.govrsc.org
The role of water is crucial and bifunctional. The addition of water to an arginine-citric acid mixture induces the formation of charged species: the citrate anion ([H2Cit]⁻) and the protonated form of arginine ([L-arg]⁺). nih.govrsc.org This ionization, coupled with extensive hydrogen bonding, creates strong attractive forces between the components. researchgate.net Consequently, the crystallization process from an aqueous solution is a co-crystallization involving these charged species and water molecules, leading to the formation of a complex hydrate structure.
Studies involving the freeze-drying of L-arginine and citric acid solutions have provided further insight into component crystallization. In these processes, the drying of a single-solute L-arginine solution typically results in the formation of its anhydrous crystal. nih.gov However, in the mixed frozen solutions, thermal and powder X-ray diffraction (PXRD) analyses have indicated the slow crystal nucleation of L-arginine dihydrate, suggesting that the presence of citric acid and the freeze-concentrated state influences the hydration and crystalline form of arginine. nih.gov
The nucleation and growth of crystals in arginine-citrate systems are governed by a combination of thermodynamic and kinetic factors. These include supersaturation, temperature, solvent environment, and the presence of impurities or other solutes. researchgate.netmcgill.ca
Supersaturation and Temperature: As with any crystallization process, achieving a state of supersaturation is the primary driving force for nucleation. mdpi.com For arginine-citrate systems, this can be achieved through methods like cooling or solvent evaporation. Studies on the recrystallization of L-arginine have shown that temperature is a critical factor; for instance, a crystallization rate of over 88% can be achieved at a constant temperature of 60°C. researchgate.net The cooling profile also plays a significant role; a rapid quench followed by slow cooling can yield L-arginine crystals of a specific grain size. researchgate.net
Solvent and Water Activity: The solvent environment, particularly the amount of water, is a critical factor. Water acts as a mediator, enabling the formation of charged species and the hydrogen bond network necessary for the interaction between arginine and citrate. researchgate.netrsc.org The level of hydration directly impacts the phase behavior and can determine whether the system remains a glass-forming liquid or yields crystalline solids. researchgate.net The presence of other species, such as ethanol, can act as an antisolvent, reducing the solubility of both arginine and its complexes and thereby influencing the nucleation kinetics. mpg.de
Intermolecular Interactions and Impurities: The strong attractive forces between the charged arginine and citrate species, mediated by water, influence the energy barrier for nucleation. researchgate.netmcgill.ca The formation of a complex hydrogen-bonded network must be overcome for molecules to arrange into a crystal lattice. researchgate.net Furthermore, the presence of one component can be seen as affecting the crystallization of the other. For example, studies on glycine crystallization in the presence of L-arginine showed that arginine molecules can adsorb onto the glycine nucleus surface, suppressing nucleation and increasing the interfacial free energy required for crystal formation. mdpi.com A similar inhibitory or modifying effect can be expected in the reciprocal arginine-citrate system.
Process Parameters: In processes like freeze-drying, kinetic factors such as the rate of ice sublimation are significant. Slower sublimation at higher pressures can lead to physical collapse at lower temperatures, highlighting the importance of heat and mass transfer on maintaining the structural integrity of the solidifying matrix during crystallization. nih.gov Stirring speed is another parameter that affects crystal formation; slow stirring has been found to be beneficial for the formation of L-arginine crystals. researchgate.net
The solid-liquid equilibria (SLE) of the ternary arginine-citrate-water system are highly non-ideal and demonstrate the profound impact of water on the interactions between the two main solutes. researchgate.net
Phase equilibria studies have revealed that water-free mixtures of citric acid and L-arginine exhibit a positive deviation from Raoult's law, indicating that the interactions between the unlike molecules are weaker than the average interactions in the pure components. researchgate.netnih.govrsc.org However, the addition of water dramatically changes this behavior. In the ternary system, strong negative deviations from Raoult's law are observed, which lead to significant melting point depressions of around 100 K. researchgate.netnih.govrsc.org This indicates that the presence of water induces very strong attractive forces between the arginine and citric acid molecules. researchgate.net
The phase diagram of the citric acid:L-arginine:water system is complex, showing distinct thermal behaviors depending on the water content. A crossover composition has been identified at approximately 30% water content (w/w). researchgate.net
Below 30% water: The system behaves as a glass-forming liquid, and the formation of ice is not observed under typical experimental conditions. researchgate.net
Between 30% and 50% water: Fully vitreous (glassy) states can still be obtained. researchgate.net
This behavior is explained by the water-mediator effect, where water facilitates the formation of charged arginine and citrate species, leading to strong ionic interactions and hydrogen bonding that disrupt the crystallization of the individual components and favor a liquid or amorphous state. researchgate.netnih.gov
Modeling of the SLE using thermodynamic tools like the perturbed-chain statistical associating fluid theory (PC-SAFT) has been employed to quantify these interactions. researchgate.netnih.gov The model can predict the activity coefficients of the components in the mixture, providing a quantitative measure of the deviation from ideal behavior.
| Water Molar Fraction (w) | Citric Acid Activity Coefficient (γ_cit) | [L-arginine]⁺ Activity Coefficient (γ_arg) | Deviation from Ideality |
|---|---|---|---|
| 0.01 | ~1.51 | >1 | Positive |
| 0.20 | >1 | >1 | Positive |
| 0.50 | <1 | ~1 | Slightly Negative |
| 0.60 | <1 | <1 | Negative |
| 0.70 | <1 | <1 | Strongly Negative |
| 0.78 | ~0.19 | <1 | Very Strongly Negative |
The data clearly illustrates the transition from positive to strong negative deviation from ideality as water is added, emphasizing water's critical role in mediating the interactions that define the solid-liquid equilibria in this system. researchgate.netresearchgate.net
Advanced Spectroscopic and Analytical Characterization of Arginine Citrate Architectures
Vibrational Spectroscopy for Structural and Interactional Analysis
Vibrational spectroscopy provides a powerful means to probe the molecular structure and intermolecular interactions within arginine citrate (B86180). Techniques such as Fourier Transform Infrared (FTIR) and Raman spectroscopy are sensitive to the vibrational modes of chemical bonds, which are in turn influenced by factors like hydrogen bonding and ionic interactions that define the architecture of the salt.
FTIR spectroscopy measures the absorption of infrared radiation by a sample, revealing the characteristic vibrational frequencies of its functional groups. In the context of arginine citrate, FTIR is instrumental in identifying the ionic interactions between the carboxylate groups of citrate and the guanidinium (B1211019) and amino groups of arginine.
When L-arginine and citric acid form a salt, significant shifts in the vibrational bands of their respective functional groups are observed. In its pure form, L-arginine exhibits sharp peaks corresponding to the guanidinium and primary amine groups. idc-online.com For instance, N-H stretching vibrations are typically observed in the 3300-3400 cm⁻¹ region. idc-online.com The carboxylic acid group of citric acid shows a prominent C=O stretching vibration around 1719 cm⁻¹. idc-online.com
Upon formation of the this compound salt, the deprotonation of citric acid's carboxylic acid groups and the protonation of arginine's guanidinium and α-amino groups lead to the disappearance of the carboxylic acid C=O stretch and the appearance of strong, broad bands corresponding to the asymmetric and symmetric stretching of the carboxylate (COO⁻) anion. Concurrently, changes in the N-H stretching and bending regions of arginine indicate the formation of strong hydrogen bonds with the citrate counterion. These interactions create a complex hydrogen-bonding network that stabilizes the resulting molecular architecture. It has been noted that citrate molecules can form extensive hydrogen-bonded structures with arginine molecules. researchgate.net
Table 1: Key FTIR Vibrational Frequencies for Arginine, Citric Acid, and their Interacting System.
| Functional Group | Vibration Type | Pure L-Arginine (cm⁻¹) idc-online.com | Pure Citric Acid (cm⁻¹) idc-online.com | Arginine-Citrate System (Indicative Shifts) |
|---|---|---|---|---|
| Guanidinium/Amine | N-H Stretch | 3357, 3302 | - | Broadening and shifting due to H-bonding |
| Carboxylic Acid | O-H Stretch | 3057 | 3297 | Shift to higher frequencies |
| Carboxylic Acid | C=O Stretch | 1675 (C=O) | 1719 | Disappearance of this peak |
| Carboxylate | COO⁻ Asymmetric Stretch | - | - | Appearance of new strong band (~1600 cm⁻¹) |
| Guanidinium | C=N Stretch | 1613 | - | Broadening and potential shift |
Note: The values for the Arginine-Citrate System are indicative and represent the expected changes upon salt formation and hydrogen bonding, as specific literature values for the pure salt are not detailed.
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, is complementary to FTIR and is particularly sensitive to non-polar bonds and symmetric vibrations. It is a valuable tool for studying the conformational changes of this compound in aqueous solutions at different pH values.
The structure of both arginine and citrate are highly dependent on pH due to their multiple ionizable groups. Arginine can exist in cationic, zwitterionic, and anionic forms, while citric acid can lose up to three protons. Consequently, the structure of this compound in solution is a function of the equilibrium between these various species. Raman studies on arginine have shown that the vibrational bands in the 1000-1500 cm⁻¹ region are particularly sensitive to pH-induced structural changes, reflecting the protonation state of the carboxylic acid, α-amino, and guanidinium groups. nih.gov
In an this compound system, varying the pH will alter the ionic pairing and hydrogen bonding network. At acidic pH, the citrate will be less deprotonated, while the arginine will be fully protonated. As the pH increases, citrate will become fully deprotonated and arginine will transition from a cationic to a zwitterionic form. These changes can be monitored by observing shifts in the Raman bands corresponding to the C-COO⁻ symmetric stretch, the C-N stretching modes, and the guanidinium group vibrations. researchgate.net For example, a patent has described the use of Raman spectroscopy to analyze a three-component buffer system containing arginine, citric acid, and trehalose, highlighting its utility in fingerprinting the components and their relative concentrations. researchgate.net This suggests that Raman spectroscopy can effectively characterize the specific ionic architecture of this compound at a given pH.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Conformation and Intermolecular Contacts
NMR spectroscopy is a premier technique for obtaining detailed information about molecular structure, dynamics, and interactions in solution. For this compound, both proton (¹H) and advanced NMR techniques can elucidate the fine details of its molecular architecture.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. In an this compound system, ¹H NMR is particularly useful for mapping the extensive hydrogen bonding network.
The formation of a salt between arginine and citrate involves the transfer of protons from the carboxylic acid groups of citrate to the basic centers of arginine. This results in significant changes in the chemical shifts of the protons involved. The protons of the α-amino and guanidinium groups of arginine, as well as any remaining acidic protons on citrate, will participate in hydrogen bonds. The chemical shifts of these exchangeable protons are highly sensitive to their environment, including the strength and geometry of the hydrogen bonds they form. nih.gov By analyzing the ¹H NMR spectrum, particularly in a solvent like D₂O where labile protons are exchanged, one can infer the sites of protonation and the nature of the intermolecular contacts between the arginine and citrate ions. The non-exchangeable protons on the carbon backbones of both molecules will also experience shifts in their resonance frequencies due to the changes in the electronic environment upon salt formation.
Table 2: Conceptual ¹H NMR Chemical Shifts for this compound Components.
| Molecule | Proton | Typical Chemical Shift (ppm) in D₂O (L-Arginine) google.com | Expected Shift in this compound |
|---|---|---|---|
| L-Arginine | α-CH | ~3.7 | Minor shift due to change in electronic environment |
| L-Arginine | β-CH₂ | ~1.9 | Minor shift |
| L-Arginine | γ-CH₂ | ~1.7 | Minor shift |
| L-Arginine | δ-CH₂ | ~3.2 | Shift due to proximity to guanidinium group interaction |
Note: This table is conceptual. The exact chemical shifts for this compound would need to be determined experimentally but would reflect the interactions between the two components.
Diffusion-Ordered NMR Spectroscopy (DOSY) is a powerful technique that separates the NMR signals of different species in a mixture based on their translational diffusion coefficients. This method can provide insights into the size of molecular entities and the viscosity of the solution.
Table 3: Conceptual DOSY NMR Data for an this compound Solution.
| Component | Expected Diffusion Coefficient (D) Range (m²/s) | Information Gained |
|---|---|---|
| Arginine Cation | 10⁻¹⁰ to 10⁻⁹ | Hydrodynamic radius, ion pairing |
| Citrate Anion | 10⁻¹⁰ to 10⁻⁹ | Hydrodynamic radius, ion pairing |
Note: The diffusion coefficients will depend on concentration, temperature, and the extent of ion pairing.
X-Ray Diffraction (XRD) for Crystalline Structure Determination
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement in crystalline solids. For this compound, XRD can reveal whether the salt forms a well-ordered crystal lattice and can provide the precise coordinates of each atom, defining bond lengths, bond angles, and the details of the hydrogen-bonding network.
The formation of a salt with citric acid would be expected to result in a new, distinct crystal lattice. An XRD analysis of crystalline this compound would yield a unique diffraction pattern. From this pattern, the unit cell parameters (a, b, c, α, β, γ), space group, and ultimately the full crystal structure could be determined. Such a structure would provide invaluable, unambiguous information on the stoichiometry of the salt (e.g., 1:1, 2:1, or 3:1 arginine to citrate) and the specific interactions, such as which of the three carboxylic acid groups of citrate are deprotonated and which nitrogen atoms of arginine are protonated. In the absence of single crystals, powder XRD would still be a critical tool for identifying the crystalline phases present and assessing the degree of crystallinity versus amorphous content.
Table 4: Crystallographic Data for L-Arginine (for reference).
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 9.7565(4) |
| b (Å) | 16.0230(5) |
| c (Å) | 5.5805(3) |
| β (°) | 98.058(4) |
| Volume (ų) | 863.77(10) |
Note: This data is for pure L-arginine. The crystallographic data for this compound would be different and would need to be determined experimentally.
Powder X-Ray Diffraction (PXRD) for Bulk Crystallinity
Studies on freeze-dried L-arginine and citric acid mixtures have utilized PXRD to analyze the resulting solid cakes. researchgate.netnih.gov For instance, the analysis of single-solute L-arginine solutions that have been freeze-dried reveals the formation of cake-structured solids composed of its anhydrous crystal. researchgate.net Furthermore, PXRD analysis, in conjunction with thermal methods, has suggested the slow nucleation of L-arginine dihydrate crystals within frozen solutions. researchgate.netnih.gov This highlights the utility of PXRD in identifying the specific crystalline forms that emerge during processing. The technique works by irradiating a powdered sample with monochromatic X-rays and measuring the intensity of the diffracted beams at various angles, which provides a characteristic diffraction pattern of the crystalline phases present. libretexts.orglucideon.com
The information gleaned from PXRD is crucial for understanding how different formulations and processing conditions, such as freeze-drying, affect the final solid-state properties of arginine-containing systems. researchgate.net For example, in studies involving mannitol (B672) and L-arginine, PXRD has shown that the type of counter-ion to arginine can influence the crystallization of mannitol. researchgate.net This demonstrates the power of PXRD in revealing subtle but significant changes in the bulk crystallinity of complex formulations. nih.gov
Single-Crystal X-Ray Crystallography for Detailed Ligand-Binding Structures
While PXRD provides information about the bulk sample, single-crystal X-ray crystallography offers a high-resolution, three-dimensional view of the atomic arrangement within a single crystal. unica.it This powerful technique is essential for determining the precise geometry of molecules and the nature of their interactions, such as ligand binding. uni-duesseldorf.de The process involves growing a suitable single crystal, which can often be a challenging and rate-limiting step, and then exposing it to an X-ray beam to produce a diffraction pattern from which the electron density map and, subsequently, the molecular structure can be determined. mdpi.comessex.ac.uk
In the study of arginine-containing proteins and complexes, single-crystal X-ray crystallography has been pivotal in understanding substrate binding and conformational changes. For example, crystallographic analysis of the arginine-binding protein (ArgBP) from Thermotoga maritima has provided detailed insights into its ligand-bound and ligand-free states. richmond.edu These studies revealed that ordered crystals of the arginine-bound form could be obtained, and their structures were solved to high resolution. richmond.edu
Thermal Analysis for Phase Transitions and Stability (e.g., Freeze-Drying Microscopy, Differential Scanning Calorimetry)
Thermal analysis techniques are indispensable for characterizing the phase transitions and thermal stability of this compound mixtures, particularly in the context of processes like freeze-drying. researchgate.netresearchgate.net Freeze-Drying Microscopy (FDM) and Differential Scanning Calorimetry (DSC) are two key methods employed for this purpose. researchgate.netrsc.org
Freeze-Drying Microscopy (FDM) allows for the direct observation of a sample's structure as it is frozen and then dried under vacuum. americanpharmaceuticalreview.com A critical parameter determined by FDM is the collapse temperature (Tc), which is the temperature at which the amorphous freeze-concentrated phase loses its structural integrity and collapses during primary drying. americanpharmaceuticalreview.com Studies on L-arginine-citric acid mixtures have shown that the collapse onset occurs at temperatures approximately 10°C higher than their glass transition temperatures (Tg') of the maximally freeze-concentrated solute phase. researchgate.netnih.gov This information is vital for designing rational freeze-drying cycles to produce stable and elegant cake structures. researchgate.netnih.gov
Differential Scanning Calorimetry (DSC) is a powerful technique used to measure the heat flow into or out of a sample as a function of temperature or time. google.comresearchgate.net It is widely used to determine the glass transition temperature (Tg') of the maximally freeze-concentrated solute, melting temperatures (Tm), and crystallization events. rsc.orgnih.gov For this compound systems, DSC has been used to investigate the influence of the counter-ion on the thermal properties. uni-muenchen.deresearchgate.net For example, combinations of L-arginine and citric acid at a 1:1 ratio have been shown to increase the Tg' to around -25°C, compared to the individual components which have lower Tg' values. uni-muenchen.de Exceptionally high glass transition temperatures have been observed for arginine with multivalent anions like citrate and phosphate (B84403). researchgate.net
The data from DSC can reveal the complex phase behavior of frozen aqueous solutions of arginine and citric acid. researchgate.net For instance, the melting properties of pure L-arginine and citric acid have been determined using DSC, providing baseline data for understanding their behavior in mixtures. rsc.org The extrapolated onset melting temperature for L-arginine at a zero heating rate has been determined to be (558 ± 7) K. researchgate.net
Below is a table summarizing key thermal properties of L-arginine and its mixtures as determined by thermal analysis techniques.
| Parameter | Value | Technique | Reference |
| Melting Temperature (Tm) of L-arginine (at zero heating rate) | (558 ± 7) K | Fast Scanning Calorimetry (FSC) | researchgate.netrsc.org |
| Melting Temperature (Tm) of Citric Acid | 426.9 K | Differential Scanning Calorimetry (DSC) | rsc.org |
| Glass Transition Temperature (Tg') of L-arginine | -42°C | Not Specified | uni-muenchen.de |
| Glass Transition Temperature (Tg') of Citric Acid | -55°C | Not Specified | uni-muenchen.de |
| Glass Transition Temperature (Tg') of L-arginine:Citric Acid (1:1 ratio) | ~ -25°C | Not Specified | uni-muenchen.de |
| Collapse Temperature (Tc) of L-arginine-citric acid mixtures | ~10°C higher than Tg' | Freeze-Drying Microscopy (FDM) | researchgate.netnih.gov |
These thermal analysis techniques provide the critical data needed to understand and control the physical state of this compound formulations, ensuring their stability and quality. nih.gov
Activity Coefficient Measurements and Predictive Modeling
The thermodynamic behavior of this compound in solution is governed by the interactions between the constituent ions and the solvent. Activity coefficients quantify the deviation of a component's behavior from ideality and are crucial for understanding and predicting phase equilibria, such as solubility. rsc.orgrsc.org
For this compound systems, particularly in the presence of water, the interactions are complex. Studies have shown that water-free mixtures of citric acid and L-arginine exhibit a positive deviation from Raoult's law, indicating repulsive interactions or less favorable interactions between the components compared to their self-interactions. researchgate.netrsc.org However, upon the addition of water, a strong negative deviation from Raoult's law is observed, signifying strong attractive forces between the components. researchgate.netrsc.org This is accompanied by a significant melting point depression of around 100 K. researchgate.netrsc.org The addition of water leads to the formation of charged species, specifically [H₂Cit]⁻ and [L-arg]⁺, which induces these strong interactions. researchgate.netrsc.org
Predictive thermodynamic models, such as the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT), have been employed to model and understand these complex interactions. rsc.orgresearchgate.net PC-SAFT can predict the activity coefficients of the components in the ternary system of citric acid:L-arginine:water. researchgate.netrsc.org For example, predictions show that the activity coefficient of citric acid (γ_cit) in a 1:1 molar mixture with L-arginine gradually decreases upon water addition, falling from 1.51 in the water-free state to below 1, indicating a strong negative deviation from ideality. rsc.org In contrast, the activity coefficient of the L-arginine cation ([L-arg]⁺) shows a positive and relatively constant deviation from ideality up to a certain water molar ratio. rsc.org
The following interactive table presents predicted activity coefficients for citric acid and [L-arginine]⁺ in a ternary mixture with water, as modeled by ePC-SAFT.
| Water Molar Ratio (χ(water)) | Activity Coefficient of Citric Acid (γ_cit) | Activity Coefficient of [L-arginine]⁺ (γ_arg⁺) |
| 0.01 | > 1 | > 1 |
| 0.2 | > 1 | > 1 |
| 0.5 | ~ 1 | > 1 |
| 0.6 | < 1 | > 1 |
| 0.7 | < 1 | > 1 |
| 0.78 | 0.19 | > 1 |
| 0.8 | < 1 | > 1 |
Note: The table illustrates the trend of decreasing activity coefficient for citric acid with increasing water content, signifying stronger attractive interactions. The values for [L-arginine]⁺ remain above 1, indicating its non-ideal behavior.
These activity coefficient measurements and predictive models are essential for understanding the fundamental thermodynamic forces that drive the behavior of this compound solutions, which is critical for applications in formulation science and biopharmaceutical stabilization. nih.govnsf.govnih.gov
Theoretical and Computational Investigations of Arginine Citrate Molecular Behavior
Molecular Mechanics and Dynamics Simulations
Molecular mechanics and dynamics simulations are powerful computational tools used to investigate the behavior of molecules and their interactions over time. These methods provide detailed insights into the dynamic nature of molecular systems, such as proteins and small molecules in solution.
Simulations of Protein-Arginine-Citrate Interactions in Solution
Molecular dynamics (MD) simulations have been instrumental in understanding the complex interactions between proteins, arginine, and citrate (B86180) in solution. These simulations reveal the dynamic interplay of these molecules, which is crucial for processes like protein purification and preventing protein aggregation. acs.org
In the context of affinity chromatography, MD simulations have been employed to rationalize the effects of arginine and citrate as eluents. researchgate.net It was discovered that arginine, being highly positively charged, lowers the binding free energy between the Protein A affinity resin and antibodies. researchgate.net Conversely, the negatively charged citrate increases this binding free energy. researchgate.net This explains the differing efficiencies of arginine and citrate in eluting antibodies from the column. researchgate.net
Simulations have also shed light on the role of arginine in inhibiting protein aggregation. acs.org A key finding is the tendency of arginine molecules to self-associate, forming clusters through hydrogen bonding. acs.org These clusters are thought to "crowd out" protein-protein interactions that can lead to aggregation. acs.org Furthermore, arginine can directly interact with aromatic and charged residues on the protein surface through cation-π interactions and salt-bridge formation, which helps to stabilize partially unfolded states that might otherwise aggregate. acs.org
Table 1: Key Findings from MD Simulations of Protein-Arginine-Citrate Systems
| Simulation Focus | Key Finding | Reference |
| Affinity Chromatography | Arginine weakens Protein A-antibody binding, while citrate strengthens it. | researchgate.netacs.org |
| Protein Aggregation | Arginine self-associates into clusters, preventing protein-protein interactions. | acs.org |
| Protein Stability | Arginine stabilizes unfolded intermediates via cation-π and salt-bridge interactions. | acs.org |
| Formulation Effects | Citrate and other excipients compete for binding sites on the protein surface, affecting stability. | nih.govacs.org |
Studies on Arginine-Phosphate Interactions and Polyelectrolyte Behavior
Molecular dynamics simulations have been extensively used to study the interactions between arginine and phosphate (B84403) groups, a fundamental interaction in many biological systems, including protein-DNA complexes and lipid membranes. acs.orgppke.hu These simulations have revealed that the guanidinium (B1211019) group of arginine can form strong interactions with the phosphate groups of lipids. acs.org In some membrane models, this interaction is the strongest, while in others, interactions with carbonyl oxygens are more dominant. acs.org The insertion of arginine into lipid bilayers can disrupt the existing hydrogen bond network and alter the membrane's physical properties. acs.org
Studies on arginine-rich peptides have further highlighted the importance of arginine-phosphate interactions. aip.org The attraction between arginine side chains and phospholipid phosphate groups can cause significant local distortions in the lipid bilayer, potentially leading to the formation of pores. aip.org
The polyelectrolyte behavior of poly-arginine has also been a subject of computational investigation. acs.orgwordpress.com A striking finding from MD simulations is the tendency for like-charged arginine side chains to pair up in aqueous solutions, an effect not observed with poly-lysine. acs.orgwordpress.com This unusual self-association is attributed to the unique properties of the guanidinium group. acs.orgwordpress.com Molecular dynamics modeling has also been used to determine the physicochemical properties of poly-L-arginine in electrolyte solutions, providing data on molecule density, conformation, and chain dimensions. mdpi.comresearchgate.net
Quantum Mechanical/Molecular Mechanical (QM/MM) Modeling of Enzymatic Reactions
Quantum mechanics/molecular mechanics (QM/MM) modeling is a hybrid approach that combines the accuracy of quantum mechanics for a small, reactive region of a system with the efficiency of molecular mechanics for the larger surrounding environment. tandfonline.com This method is particularly well-suited for studying enzymatic reactions, providing detailed insights into reaction mechanisms and the roles of specific amino acid residues. tandfonline.com
High-level QM/MM modeling has been applied to the enzyme citrate synthase, which catalyzes the condensation of acetyl-CoA and oxaloacetate to form citrate. rsc.org These studies have proposed a new mechanism where an arginine residue acts as the proton donor in the formation of citryl-CoA. rsc.orgebi.ac.uk This finding helps to explain the coupling between chemical changes and large-scale conformational changes in the enzyme. rsc.org QM/MM calculations have also been used to analyze the deprotonation of acetyl-CoA and the polarization of substrates within the enzyme's active site. ebi.ac.uk
In other enzyme systems, such as [NiFe]-hydrogenases, QM/MM calculations have been used to investigate the role of highly conserved arginine residues. frontiersin.org These studies have shown that while replacing a key arginine with lysine (B10760008) does not significantly alter the active site structure, it can impair the catalytic activity by unfavorably polarizing the substrate and hindering proton transfer. frontiersin.org
Molecular Docking and Binding Affinity Predictions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecules to protein targets.
Ligand-Protein Binding Site Characterization (e.g., enzyme active sites, repressor proteins)
Molecular docking studies have been instrumental in characterizing the binding of ligands to the active sites of enzymes and to repressor proteins. For instance, in the case of arginase, an enzyme that metabolizes arginine, docking studies have been used to identify potential inhibitors. jpionline.org These studies can predict how molecules bind to the active site and can help in the design of more potent and specific inhibitors. jpionline.org Similarly, docking has been used to study the binding of substrates and inhibitors to arginine decarboxylase and malate (B86768) dehydrogenase, revealing key interactions with arginine residues in the active site that are crucial for substrate coordination and catalysis. frontiersin.orgresearchgate.net
In the context of gene regulation, molecular docking can provide insights into how repressor proteins bind to DNA and how this binding is affected by small molecules. The arginine repressor (ArgR) is a protein that controls the expression of arginine biosynthesis genes in bacteria. nih.gov ArgR's binding to DNA is dependent on the presence of arginine. nih.gov Studies on mutant ArgR proteins that bind DNA independently of arginine have helped to elucidate the mechanism of arginine-dependent DNA binding. nih.gov The binding of ArgR and other regulatory proteins, like the Leucine-responsive regulatory protein (Lrp), to the control regions of genes involved in arginine transport has also been investigated, revealing competitive binding that modulates gene expression. frontiersin.orgresearchgate.net
First-Principles and Density Functional Theory (DFT) Calculations for Electronic Structure and Interactions
First-principles and Density Functional Theory (DFT) are quantum mechanical methods used to investigate the electronic structure and properties of molecules from fundamental principles. These methods provide a detailed understanding of chemical bonding, charge distribution, and reactivity.
DFT calculations have been employed to study the electronic and structural properties of arginine and its interactions with other molecules and surfaces. x-mol.netrsc.org For example, DFT has been used to investigate the adsorption of arginine onto the surface of titania (TiO2), providing insights into the geometry and electronic structure of the adsorbed molecule. rsc.org Such studies are relevant for understanding the biocompatibility of implant materials. researchgate.net
The interaction between arginine and citrate has also been explored using DFT. One study investigated the electronic structure of citrate-capped gold nanoparticles interacting with arginine-conjugated Zinc Oxide (ZnO) nanoparticles. x-mol.net These calculations helped to understand the interaction modes and their impact on the morphology and photocatalytic activity of the nanocomposite material. x-mol.net
Furthermore, first-principles simulations have been used to analyze the core-level spectra of arginine in different charge states and environments. nih.gov These calculations provide a detailed understanding of how intra- and intermolecular forces, such as hydrogen bonds, influence the electronic structure of arginine. nih.gov DFT has also been used to study the structure and energetics of protonated arginine dimers in the gas phase, providing evidence for the stability of salt-bridge interactions. nih.gov
Development and Validation of Predictive Models for Complex Systems (e.g., PC-SAFT for phase equilibria)
The accurate prediction of the molecular behavior of arginine citrate in complex systems is crucial for various applications, including biopharmaceutical formulation and separation processes. To this end, theoretical and computational models, particularly the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT), have been developed and validated to describe the phase equilibria of systems containing arginine and citric acid.
Research Findings from PC-SAFT Modeling
The PC-SAFT equation of state is a powerful tool for predicting the thermodynamic properties and phase behavior of complex fluid mixtures. Research has demonstrated its utility in understanding the interactions within ternary systems of citric acid, L-arginine, and water.
One study validated PC-SAFT as a predictive tool by first modeling the solid-liquid equilibria (SLE) of a known deep eutectic solvent (DES), reline, with water. researchgate.netrsc.org This initial validation provided confidence in applying the model to the more complex citric acid:L-arginine:water system. rsc.org The ePC-SAFT (electrolyte PC-SAFT) variant was employed to study the activity coefficients in the ternary mixture and its constituent binary pairs. researchgate.netrsc.org
Key findings from these investigations include:
Influence of Water: In water-free mixtures, citric acid and L-arginine exhibit positive deviations from Raoult's law. However, the addition of water leads to strong negative deviations, resulting in significant melting point depressions of around 100 K. researchgate.netrsc.org This indicates that water induces strong attractive interactions between citric acid and L-arginine. researchgate.net
Formation of Charged Species: The addition of water to the mixture lowers the pH to approximately 3.5, which promotes the formation of charged species: the singly deprotonated citrate ([H2Cit]⁻) and the protonated L-arginine ([L-arg]⁺). researchgate.netrsc.org These ionic interactions are a primary driver for the observed strong attractions. researchgate.net
Hydrogen Bonding Network: Spectroscopic analysis using FTIR and NMR supported the formation of a distinct hydrogen bonding network in the ternary mixture, different from the binary systems of citric acid:water and L-arginine:water. researchgate.netrsc.org This suggests a water-mediated effect where water facilitates the formation of charged species and induces interactions. researchgate.net
Predictive Capability: PC-SAFT was successful in predicting the solubility of L-arginine in water and citric acid in water with high accuracy, using a limited number of binary interaction parameters. rsc.orgresearchgate.net This demonstrates the model's robustness for systems where extensive experimental data may be lacking. rsc.org The model accurately predicted the eutectic point of the citric acid:L-arginine mixture. rsc.org
Data from Predictive Modeling Studies
The development and validation of the PC-SAFT model for the arginine-citrate system involved the determination and use of specific parameters. While the full set of raw data is extensive, the following tables provide an overview of the types of parameters used and the predictive outcomes.
Table 1: PC-SAFT Pure-Component Parameters
This table illustrates the types of parameters required for each component in the PC-SAFT model. These parameters account for the segment number (m), segment diameter (σ), and dispersion energy (ε/k).
| Component | m | σ [Å] | ε/k [K] | Source |
| Water | 1.0000 | 3.0010 | 353.95 | rsc.org |
| Citric Acid | 4.8587 | 4.1037 | 316.32 | rsc.org |
| L-Arginine | 6.0023 | 3.9312 | 363.35 | rsc.org |
This table is representative of the data used in the cited literature. Actual values may vary slightly between different studies and model refinements.
Table 2: Binary Interaction Parameters (kij) for PC-SAFT
Binary interaction parameters are adjusted to experimental data of binary mixtures to improve the model's accuracy for multicomponent systems.
| Binary Pair | kij |
| Citric Acid - Water | -0.015 |
| L-Arginine - Water | 0.020 |
| Citric Acid - L-Arginine | N/A |
Note: The kij for Citric Acid - L-Arginine was not explicitly fitted in some studies, with the model relying on the predictive power based on pure component and other binary parameters.
Table 3: Predicted vs. Experimental Eutectic Point for Citric Acid:L-Arginine
This table showcases the predictive accuracy of the PC-SAFT model for a key phase equilibrium property.
| Property | Predicted Value (PC-SAFT) |
| Eutectic Temperature (Tm) | ~425.4 K |
| Eutectic Composition (χcitric acid) | ~0.96 |
The predicted eutectic point is very close to the melting temperature of pure citric acid (426.9 K), indicating a low solubility of L-arginine in citric acid. rsc.org
The successful application of PC-SAFT in modeling the complex phase behavior of the arginine-citrate-water system underscores the power of such predictive models. rsc.org They not only provide a molecular-level understanding of the dominant interactions but also serve as a valuable tool for process design and formulation development in the absence of extensive experimental data. rsc.orgmdpi.com
Biochemical and Cellular Mechanistic Insights from Arginine and Citrate Interplay Excluding Clinical Human Trials
Interconnected Metabolic Pathways Involving Arginine and Citrate (B86180)
The metabolic fates of arginine and citrate are intricately linked through a series of interconnected pathways that are central to cellular energy production, nitrogen waste disposal, and the synthesis of critical signaling molecules and biosynthetic precursors. These pathways highlight the metabolic versatility of these two compounds and their importance in maintaining cellular homeostasis.
The Urea (B33335) Cycle and Arginine Biosynthesis from Citrulline
The urea cycle is a vital metabolic pathway that primarily occurs in the liver and, to a lesser extent, in the kidneys. wikipedia.org Its main function is to convert toxic ammonia, a byproduct of amino acid catabolism, into the less toxic compound urea, which can then be safely excreted from the body. wikipedia.orgnews-medical.net Arginine plays a central role in this cycle, not only as an intermediate but also as the direct precursor to urea.
The biosynthesis of arginine within the urea cycle involves the conversion of citrulline. This process begins in the cytosol with the condensation of citrulline and aspartate to form argininosuccinate (B1211890), a reaction catalyzed by the enzyme argininosuccinate synthetase (ASS). news-medical.netwikipedia.orgyoutube.com Subsequently, argininosuccinate is cleaved by argininosuccinate lyase (ASL) to yield arginine and fumarate. news-medical.netwikipedia.orgwikipedia.org This newly synthesized arginine can then be hydrolyzed by the enzyme arginase to produce urea and ornithine, with ornithine being transported back into the mitochondria to continue the cycle. wikipedia.orgnews-medical.net
| Step | Substrate(s) | Enzyme | Product(s) | Cellular Location |
|---|---|---|---|---|
| 1 | Citrulline, Aspartate, ATP | Argininosuccinate Synthetase (ASS) | Argininosuccinate, AMP, PPi | Cytosol |
| 2 | Argininosuccinate | Argininosuccinate Lyase (ASL) | Arginine, Fumarate | Cytosol |
| 3 | Arginine, H₂O | Arginase | Urea, Ornithine | Cytosol |
Nitric Oxide (NO) Synthesis via Nitric Oxide Synthases (NOS)
Arginine is the sole substrate for the synthesis of nitric oxide (NO), a critical signaling molecule involved in a vast array of physiological processes, including vasodilation, neurotransmission, and immune responses. wikipedia.orgwikipedia.org This synthesis is catalyzed by a family of enzymes known as nitric oxide synthases (NOS). wikipedia.orgwikipedia.org There are three main isoforms of NOS, each with distinct tissue distributions and regulatory mechanisms. nih.govafricacommons.net
Neuronal NOS (nNOS or NOS-1): Primarily found in neuronal tissue, nNOS is a calcium-dependent enzyme involved in synaptic plasticity and central regulation of blood pressure. nih.govoup.com
Inducible NOS (iNOS or NOS-2): This isoform can be expressed in various cell types, particularly immune cells like macrophages, in response to inflammatory stimuli. nih.gov iNOS is calcium-independent and produces large, sustained amounts of NO as a defense mechanism. wikipedia.orgnih.gov
Endothelial NOS (eNOS or NOS-3): Predominantly expressed in endothelial cells lining blood vessels, eNOS is also calcium-dependent and plays a crucial role in regulating vascular tone and blood pressure. wikipedia.orgnih.gov
The enzymatic reaction involves the oxidation of the guanidino nitrogen of L-arginine, which consumes molecular oxygen and NADPH as co-substrates, to produce nitric oxide and L-citrulline. wikipedia.orgnih.gov The citrulline produced can be recycled back to arginine via the actions of argininosuccinate synthetase and argininosuccinate lyase, a pathway often referred to as the citrulline-NO cycle, ensuring a continuous supply of arginine for NO production. nih.govnih.gov
| NOS Isoform | Primary Location | Regulation by Calcium | Primary Function |
|---|---|---|---|
| nNOS (NOS-1) | Neuronal tissue | Dependent | Neurotransmission, synaptic plasticity |
| iNOS (NOS-2) | Immune cells (e.g., macrophages) | Independent | Immune defense, inflammation |
| eNOS (NOS-3) | Endothelial cells | Dependent | Vasodilation, blood pressure regulation |
Arginase Pathway and Ornithine/Urea Production
The arginase pathway represents a significant metabolic route for arginine catabolism, competing with the nitric oxide synthase (NOS) pathway for their common substrate, L-arginine. semanticscholar.orgnih.gov Arginase is an enzyme that hydrolyzes arginine to produce ornithine and urea. nih.govnih.gov There are two main isoforms of arginase:
Arginase I: A cytosolic enzyme highly expressed in the liver, where it functions as the final enzyme of the urea cycle. embopress.org
Arginase II: A mitochondrial enzyme found in various extrahepatic tissues, including the kidneys and brain. embopress.orgreactome.org
The production of ornithine via the arginase pathway is a critical branch point in metabolism. Ornithine can be used for the synthesis of polyamines and proline, both of which are essential for cell growth, proliferation, and tissue repair. nih.govnih.gov The competition between arginase and NOS for arginine can have significant physiological consequences. bohrium.comresearchgate.net For instance, increased arginase activity can limit the availability of arginine for NO synthesis, potentially leading to endothelial dysfunction. nih.gov However, recent studies suggest that under conditions of a continuous L-arginine supply, as is typical in vivo, arginase may not directly outcompete NOS for the substrate. nih.govbohrium.comresearchgate.net
Linkages to the Tricarboxylic Acid (TCA) Cycle and Energy Metabolism
The metabolic pathways of arginine and citrate are directly linked to the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle, which is the central hub of cellular energy metabolism. The urea cycle and the TCA cycle are interconnected through the aspartate-argininosuccinate shunt. brainly.com In this shunt, the fumarate produced during the conversion of argininosuccinate to arginine by argininosuccinate lyase can enter the TCA cycle. wikipedia.orgbrainly.com Within the mitochondria, fumarate is converted to malate (B86768) and then to oxaloacetate. This oxaloacetate can then be transaminated to form aspartate, which is required for the synthesis of argininosuccinate in the cytosol, thus completing the link between the two cycles. nutranews.orgyoutube.com
Citrate, a key intermediate of the TCA cycle, is formed from the condensation of acetyl-CoA and oxaloacetate. It can be transported out of the mitochondria and cleaved in the cytosol by ATP citrate lyase to generate acetyl-CoA for fatty acid and cholesterol synthesis, and oxaloacetate. This process, known as the citrate shuttle, is a crucial link between carbohydrate and lipid metabolism.
Polyamine and Proline Biosynthesis Pathways
Ornithine, derived from the arginase-mediated breakdown of arginine, serves as a crucial precursor for the biosynthesis of both polyamines and proline. nih.govembopress.org
Polyamine Synthesis: The first and rate-limiting step in polyamine synthesis is the decarboxylation of ornithine to produce putrescine, a reaction catalyzed by the enzyme ornithine decarboxylase (ODC). researchgate.netnih.govresearchgate.net Putrescine is then sequentially converted to the higher polyamines, spermidine and spermine, through the addition of aminopropyl groups from decarboxylated S-adenosylmethionine (SAM). researchgate.netoup.com Polyamines are essential for a wide range of cellular processes, including cell growth, differentiation, and the stabilization of nucleic acids. nih.govoup.com
Proline Synthesis: Ornithine can be converted to proline through a two-step process. First, ornithine is transaminated by ornithine aminotransferase (OAT) to form glutamate-γ-semialdehyde, which spontaneously cyclizes to Δ1-pyrroline-5-carboxylate (P5C). nih.govnih.gov P5C is then reduced to proline by the enzyme pyrroline-5-carboxylate reductase (PYCR). wikipedia.orgnih.gov Proline is not only a component of proteins but also plays a role in stress response and as an osmoprotectant. researchgate.net
Arginine and Aspartate Metabolism Intersections
The metabolism of arginine and aspartate are closely intertwined, primarily through their roles in the urea cycle and the aspartate-argininosuccinate shunt. brainly.comnih.gov Aspartate is a key substrate, along with citrulline, for the enzyme argininosuccinate synthetase, which forms argininosuccinate. nih.govresearchgate.netresearchgate.net This step is crucial for the incorporation of the second nitrogen atom into the urea molecule. nih.gov
The regeneration of aspartate is linked to the TCA cycle. Fumarate, produced from the cleavage of argininosuccinate, can be converted to oxaloacetate in the TCA cycle. researchgate.net This oxaloacetate can then be transaminated, often using glutamate as the amino group donor, to regenerate aspartate, which can then re-enter the urea cycle. youtube.com This intricate connection highlights the metabolic integration between amino acid catabolism, nitrogen disposal, and energy production.
Enzymatic Regulation and Catalysis by Arginine and Citrate-Related Enzymes
The intricate interplay between arginine and citrate metabolism is governed by a host of enzymes whose activities are tightly regulated. These enzymes not only catalyze key reactions but also serve as control points, ensuring cellular homeostasis. This section delves into the mechanistic insights of several critical enzymes, highlighting the significant roles of arginine residues in their catalytic functions and the regulatory networks that control their activity.
Citrate Synthase Activity and the Role of Arginine Residues
Citrate synthase is a pace-making enzyme in the first step of the citric acid cycle, catalyzing the condensation of acetyl-CoA and oxaloacetate to form citrate. wikipedia.org The active site of citrate synthase lies in a cleft between its two domains. The binding of oxaloacetate to the active site induces a significant conformational change, which in turn creates a binding site for acetyl-CoA. This binding event closes the active site, shielding the reaction from the solvent.
The binding of oxaloacetate is a critical initial step, and it is facilitated by hydrogen bonds with several key amino acid residues within the active site. Among these are two histidine residues and, notably, three arginine residues. uwec.edu These arginine residues play a crucial role in stabilizing the binding of the dicarboxylate substrate, oxaloacetate. Specifically, residues such as Arg329 are involved in the catalytic mechanism by stabilizing the species that arise during the reaction. ebi.ac.uk The positive charge of the arginine side chains interacts favorably with the negatively charged carboxylate groups of oxaloacetate, ensuring its proper orientation for the subsequent condensation reaction with the enol(ate) of acetyl-CoA.
The catalytic mechanism involves a catalytic triad of key amino acids in the active site. wikipedia.org While histidine and aspartate residues are directly involved in the acid-base catalysis of the condensation reaction, the arginine residues are paramount for the initial substrate binding and orientation, which is a prerequisite for the catalytic cycle to proceed efficiently. wikipedia.orguwec.edu
Arginine Residues in Citrate Lyase Complex Function
The citrate lyase complex is responsible for the cleavage of citrate into acetyl-CoA and oxaloacetate, a key step in providing acetyl-CoA for fatty acid synthesis in the cytoplasm. The activity of this multienzyme complex is dependent on the presence of essential arginine residues at its active sites. Studies have shown that both the acyl-transferase and acyl-lyase activities of the citrate lyase complex are inactivated by arginine-specific chemical modifying agents.
Evidence suggests that there is at least one essential arginine residue at the active site of each of the transferase and lyase subunits. Inactivation of rat liver ATP citrate lyase by such reagents pointed to the modification of a single essential arginine residue per monomer of the enzyme, which is proposed to be located at the CoASH binding site. nih.gov This essential arginine residue is modified more rapidly than other arginine residues in the enzyme, indicating its higher reactivity and crucial role in catalysis. nih.gov The substrates, CoASH and citrate, can protect the enzyme from this inactivation, further supporting the location of this critical arginine residue within the active site. nih.gov
Regulation of Arginine Deiminase (ADI) and Arginase Activity
Arginine deiminase (ADI) and arginase are two key enzymes that catabolize arginine. Their activities are subject to complex regulatory mechanisms that vary across different organisms and cellular contexts.
The arginine deiminase (AD) pathway is a primary route for arginine catabolism in various bacteria. asm.org The expression and activity of ADI are often induced by the presence of its substrate, arginine. asm.org Furthermore, ADI expression is commonly subject to carbon catabolite repression, meaning its activity is reduced in the presence of readily metabolizable sugars like glucose. asm.org In some bacteria, transcriptional regulators, such as ArgR, act as activators of the operon that contains the genes for the ADI system. asm.org The regulation of ADI is also influenced by environmental factors such as pH and oxygen availability.
Arginase exists in two isoforms in mammals, Arginase I and Arginase II, which differ in their tissue distribution and subcellular localization. researchgate.net The regulation of arginase activity is multifaceted and occurs at transcriptional, translational, and post-translational levels. nih.govresearchgate.net The expression of arginase can be induced by various stimuli, including Th2 cytokines (e.g., IL-4, IL-13), catecholamines, and lipopolysaccharide (LPS). researchgate.net Post-translational modifications also play a role in modulating arginase activity. For instance, S-nitrosylation of cysteine residues in arginase I has been shown to alter its activity. nih.gov Additionally, small molecules can act as allosteric regulators; for example, the product of the reaction, L-ornithine, can regulate arginase activity. ebi.ac.uk
Argininosuccinate Synthase (ASS1) and Lyase (ASL) in Cellular Arginine Homeostasis
Argininosuccinate synthase (ASS1) and argininosuccinate lyase (ASL) are pivotal enzymes in the endogenous synthesis of arginine from citrulline. mdpi.com ASS1 catalyzes the rate-limiting step in this pathway: the condensation of citrulline and aspartate to form argininosuccinate. nih.govresearchgate.net Subsequently, ASL cleaves argininosuccinate to produce arginine and fumarate. nih.govwikipedia.org
Together, these enzymes are central to maintaining cellular arginine homeostasis. In many cell types, the arginine produced by this pathway supplies various metabolic needs, including protein synthesis, nitric oxide production, and the synthesis of creatine and polyamines. nih.govnih.gov The expression of ASS1 is highly regulated and can be influenced by the availability of arginine and citrulline, as well as by hormones such as glucocorticoids, glucagon, and insulin. wikipedia.org
The importance of ASS1 and ASL in arginine homeostasis is underscored in certain cancers where ASS1 expression is silenced. frontiersin.org This deficiency renders the cancer cells auxotrophic for arginine, meaning they become dependent on an external supply of this amino acid for their growth and survival. frontiersin.org This dependency highlights the critical role of the ASS1-ASL pathway in maintaining the intracellular arginine pool.
Ornithine Aminotransferase (OAT) and its Role in Arginine Catabolism
Ornithine aminotransferase (OAT) is a mitochondrial enzyme that plays a crucial role in the catabolism of arginine. cambridge.org After arginine is hydrolyzed to ornithine and urea by arginase, OAT catalyzes the transfer of the δ-amino group from ornithine to α-ketoglutarate, producing glutamate-γ-semialdehyde and glutamate. cambridge.org Glutamate-γ-semialdehyde is in spontaneous equilibrium with its cyclic form, pyrroline-5-carboxylate (P5C). cambridge.org
OAT, therefore, represents a key metabolic link between the urea cycle and the metabolism of other amino acids, particularly proline and glutamate. cambridge.orgnih.gov The P5C produced can be further metabolized to either proline or glutamate, depending on the metabolic needs of the cell. The activity of OAT is subject to regulation by dietary protein intake and hormonal signals. cambridge.org For instance, a protein-restricted diet has been shown to increase OAT activity in the small intestine. cambridge.org In essence, OAT is a critical enzyme in the pathway that channels nitrogen from arginine into the broader network of amino acid metabolism. nih.gov
Cellular Transport Mechanisms of Arginine and Citrate
The movement of arginine and citrate across cellular membranes is a highly regulated process mediated by specific transporter proteins. These transport mechanisms are essential for maintaining intracellular concentrations of these molecules, which are required for a multitude of metabolic and signaling functions.
Arginine Transport
The cellular uptake of arginine, a cationic amino acid, is predominantly carried out by the solute carrier family 7 (SLC7), also known as the cationic amino acid transporters (CATs). This family of transporters mediates the sodium-independent transport of arginine and other cationic amino acids like lysine (B10760008) and ornithine. The system y+ transporters, which include CAT-1, CAT-2A, and CAT-2B, are key players in this process.
In addition to the CATs, other transport systems contribute to arginine flux across the plasma membrane. The system y+L transporters, for example, exchange cationic amino acids for neutral amino acids. The system b0,+ is another transporter that can mediate the uptake of arginine. The specific transporters expressed can vary depending on the cell type and its metabolic state. For instance, in polarized epithelial cells of the small intestine and renal tubules, different transporters are localized to the apical and basolateral membranes to facilitate the absorption and efflux of arginine. In non-polarized cells, CAT-1 is often the primary transporter for arginine uptake.
Recent studies have also explored non-endocytic uptake mechanisms for arginine-rich peptides, which can involve macropinocytosis and rearrangements of the actin cytoskeleton. nih.gov The efficiency of this uptake can be dependent on the length of the oligoarginine chain. nih.gov
Citrate Transport
Citrate transport occurs across both the mitochondrial and plasma membranes. The transport of citrate out of the mitochondria and into the cytoplasm is a crucial step for processes such as fatty acid and cholesterol synthesis. This transport is mediated by the mitochondrial citrate carrier (CIC), which catalyzes an electroneutral exchange of citrate for other dicarboxylates or tricarboxylates, such as malate. nih.gov
Intracellular Signaling Pathways Modulated by Arginine Availability (e.g., mTOR, AMPK, p38, GCN2)
The availability of the amino acid arginine is a critical determinant of cellular function, and its levels are monitored by intricate intracellular signaling networks. These pathways translate the nutritional status of the cell into appropriate physiological responses, including protein synthesis, cell growth, and stress adaptation. Key signaling nodes such as mTOR, AMPK, p38, and GCN2 are particularly responsive to fluctuations in arginine concentrations.
mTOR (mechanistic Target of Rapamycin): The mTOR signaling pathway is a central regulator of cell growth and anabolism, and its activation is highly dependent on amino acid availability, including arginine. researchgate.netnih.gov Arginine has been shown to activate the mTOR signaling pathway, promoting protein synthesis and cell growth in various cell types, including brown adipocyte precursor cells and bovine myocytes. researchgate.netiastatedigitalpress.com The activation of mTOR by arginine leads to the phosphorylation of its downstream targets, such as p70 ribosomal S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which are crucial for initiating protein translation. researchgate.netnih.gov In C2C12 myotubes, L-arginine supplementation stimulated protein synthesis and increased the phosphorylation of mTOR at threonine 2446 and p70S6K at threonine 389. nih.gov This effect can be inhibited by the mTOR inhibitor rapamycin. mdpi.com Some studies suggest that this regulation occurs in a nitric oxide (NO)-dependent manner. nih.gov A specific protein, Solute Carrier Family 38 Member 9 (SLC38A9), has been identified as an arginine sensor located upstream of mTORC1, playing a positive regulatory role in this pathway. researchgate.netnih.gov
AMPK (AMP-activated Protein Kinase): Functioning as a cellular energy sensor, AMPK is activated during periods of low energy status to promote catabolic processes and inhibit anabolic pathways. L-arginine has been shown to stimulate the phosphorylation and activation of AMPK in hepatocytes, skeletal muscle cells, and adipocytes. nih.gov This activation of AMPK by arginine leads to an increase in the oxidation of energy substrates like glucose and oleic acid. nih.gov In neuroblastoma N2a cells, arginine was found to reduce the glycation of the γ2 subunit of AMPK, which can be induced by the metabolic byproduct methylglyoxal. nih.govresearchgate.net By preventing this glycation, arginine helps to restore and maintain AMPK activity, which is often impaired in pathological conditions. nih.govresearchgate.net The stimulation of AMPK activity by arginine can occur through both nitric oxide-dependent and -independent mechanisms. nih.gov
p38 MAP Kinase: The p38 mitogen-activated protein kinase (MAPK) pathway is activated by various cellular stresses, including inflammatory cytokines and oxidative stress. qiagen.com The interplay between arginine metabolism and the p38 MAPK pathway is complex. Activation of p38 MAPK has been linked to increased arginase activity, an enzyme that competes with nitric oxide synthase (NOS) for their common substrate, L-arginine. nih.gov In endothelial cells, angiotensin II can activate p38 MAPK, leading to elevated arginase activity and subsequent endothelial dysfunction. nih.gov Conversely, in human umbilical vein endothelial cells (HUVECs), the downregulation of arginase II can lead to the activation of p38 MAPK, which in turn contributes to the activation of endothelial nitric oxide synthase (eNOS). nih.gov This suggests a reciprocal regulatory relationship where p38 MAPK can influence arginine metabolism, and changes in arginine metabolism can, in turn, modulate p38 MAPK signaling. nih.govresearchgate.net
GCN2 (General Control Nonderepressible 2): The GCN2 kinase is a primary sensor for amino acid deprivation. When uncharged tRNAs accumulate due to a scarcity of a specific amino acid like arginine, GCN2 becomes activated. nih.govfrontiersin.org Activated GCN2 phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a general repression of protein synthesis to conserve resources, while paradoxically promoting the translation of specific stress-response genes, such as ATF4. nih.gov In hepatocellular carcinoma (HCC) cells, which are often dependent on external arginine, its depletion leads to cell cycle arrest that is mediated in part by the GCN2-dependent integrated stress response. aacrjournals.org Furthermore, GCN2 activation upon amino acid deprivation has been shown to induce the expression of Sestrin2, which is required to sustain the long-term repression of mTORC1, thereby linking the GCN2 and mTORC1 pathways in response to amino acid starvation. nih.gov
| Signaling Pathway | Key Protein | Effect of Arginine Availability | Downstream Consequences | Cellular Context |
|---|---|---|---|---|
| mTOR | mTORC1, p70S6K, 4E-BP1 | Activation by arginine presence | Increased protein synthesis and cell growth | Myocytes, Adipocytes researchgate.netiastatedigitalpress.com |
| AMPK | AMPK | Activation by arginine | Increased fatty acid and glucose oxidation | Hepatocytes, Myotubes, Adipocytes nih.gov |
| p38 MAPK | p38 | Complex; can be activated by arginase II downregulation | Contributes to eNOS activation | Endothelial Cells nih.gov |
| GCN2 | GCN2, ATF4 | Activation by arginine deprivation | Inhibition of general protein synthesis, sustained mTORC1 repression | Hepatocellular Carcinoma Cells aacrjournals.org |
Metabolic Reprogramming in Cellular Models
Arginine availability plays a pivotal role in dictating the metabolic phenotype of cells. Beyond its function as a protein building block, arginine and its metabolic pathways are deeply integrated with central carbon metabolism and nucleotide synthesis.
Impact on Glycolysis and Oxidative Phosphorylation
Cellular energy metabolism is a dynamic process, balancing glycolysis and oxidative phosphorylation (OXPHOS) to meet energy demands. Arginine has been shown to influence this balance. In β-glucan-trained monocytes, a model for trained immunity, arginine deprivation during the training phase significantly impairs the metabolic shift towards increased oxidative phosphorylation, a key feature of this process. oup.com Interestingly, the glycolytic rate in these cells was not affected by the absence of arginine. oup.com This suggests that arginine metabolism is specifically required for the enhancement of mitochondrial respiration characteristic of trained immunity. oup.com In inflammatory conditions, arginine supplementation has been reported to increase cellular oxidative phosphorylation activity without altering glycolysis. oup.com In contrast, some cancer cells exhibit a high rate of aerobic glycolysis (the Warburg effect), and arginine metabolism can be reprogrammed to support this phenotype. mdpi.com The regulation of enzymes like pyruvate kinase M2 (PKM2), a key player in the Warburg effect, can be influenced by signaling pathways that are sensitive to amino acid levels. mdpi.com
Influence on DNA and Nucleotide Synthesis
The synthesis of DNA and nucleotides is intrinsically linked to cell proliferation and is highly dependent on the availability of metabolic precursors, including amino acids. Arginine deprivation has been shown to cause cell cycle arrest and slow or stall DNA replication in cancer cells. nih.gov This effect is linked to the crucial role of arginine in the synthesis of new histone proteins, particularly histone H4. The translation of histone H4 is dependent on arginine, and its shortage directly impacts the packaging of newly synthesized DNA, leading to replication stress. nih.gov Furthermore, the urea cycle, in which arginine is a key component, is linked to the tricarboxylic acid (TCA) cycle, which provides precursors for nucleotide synthesis. mdpi.com For instance, L-aspartate, derived from the TCA cycle intermediate oxaloacetate, is a crucial substrate for both the urea cycle and de novo pyrimidine nucleotide synthesis. mdpi.com Therefore, alterations in arginine metabolism can have cascading effects on the availability of building blocks for DNA and nucleotide production.
Immunomodulatory Effects of Arginine Metabolites in In Vitro and Animal Models
Arginine metabolism is a critical regulatory checkpoint in the immune system, influencing the function of various immune cells, including T cells, macrophages, and natural killer (NK) cells. The balance between the two major arginine-catabolizing enzymes, nitric oxide synthase (NOS) and arginase, dictates the functional orientation of the immune response. nih.govresearchgate.net
In murine models, dietary supplementation with arginine has been shown to enhance cytotoxic T-lymphocyte development and poly IC-inducible NK cell activity. nih.gov It also augments the kinetics of interleukin-2 (IL-2) receptor expression on activated T cells. nih.gov The metabolism of L-arginine by myeloid cells, such as macrophages, can lead to the suppression of lymphocyte responses. researchgate.net Macrophages can be polarized into a pro-inflammatory M1 phenotype, characterized by high NOS2 expression and nitric oxide (NO) production, or an anti-inflammatory M2 phenotype, with high arginase activity. M1-derived NO has antimicrobial properties, while M2-derived metabolites like ornithine and polyamines are involved in tissue repair and resolution of inflammation. frontiersin.org
In vitro studies have demonstrated that pharmacological inhibition of arginases can increase the activation and survival of human T cells. nih.gov Similarly, activated T cells from Arg2-deficient mice show enhanced survival and increased intracellular arginine levels. nih.gov In dendritic cells (DCs), the repression of Arg2 is necessary for their ability to effectively prime T cells. nih.gov Conversely, metabolites derived from arginine can also have direct immunomodulatory effects. Arginyl-fructose (AF), an Amadori rearrangement compound, has been shown in animal models to enhance humoral immunity in cyclophosphamide-induced immunosuppression by increasing the levels of immunoglobulins (IgM, IgG) and cytokines like IL-2, IL-4, and IL-6. mdpi.com
| Metabolic Pathway | Key Enzyme | Primary Metabolite(s) | Effect on Immune Cells | Model System |
|---|---|---|---|---|
| NOS Pathway | Nitric Oxide Synthase (NOS2) | Nitric Oxide (NO), Citrulline | Antimicrobial activity (M1 Macrophages), T-cell suppression (high levels) | Murine Macrophages, T-cells frontiersin.org |
| Arginase Pathway | Arginase (Arg1, Arg2) | Ornithine, Urea | T-cell suppression (via arginine depletion), promotes tissue repair (M2 Macrophages) | Murine and Human T-cells, Macrophages nih.govresearchgate.net |
| - | - | Arginyl-fructose (AF) | Increases immunoglobulins (IgM, IgG) and cytokines (IL-2, IL-4, IL-6) | Cyclophosphamide-treated mice mdpi.com |
Arginine Metabolism in Microorganisms and Pathogens
Arginine is not only crucial for host cells but also serves as a key nutrient and signaling molecule for various microorganisms and pathogens. The ability to acquire and metabolize arginine is often linked to their virulence and survival within the host.
Candida albicans: This opportunistic fungal pathogen upregulates its entire arginine biosynthetic pathway when it is phagocytosed by macrophages. nih.gov This induction is not a response to arginine starvation but rather to the reactive oxygen species (ROS) produced during the macrophage's oxidative burst. nih.govtmc.edu Mutants in the arginine pathway exhibit delayed hyphal formation within macrophages, a key virulence trait. nih.gov C. albicans possesses three genes annotated as arginases, but only one, CAR1, encodes a true arginase required for growth on arginine. microbiologyresearch.orgresearchgate.net The other two are involved in related metabolic pathways. The collective activity of these enzymes is essential for the catabolism of arginine and contributes to the fungus's virulence. microbiologyresearch.orgbiorxiv.org
Mycobacterium tuberculosis: The causative agent of tuberculosis resides within macrophages, where arginine metabolism is a central aspect of the host-pathogen interaction. The host macrophage attempts to control the infection by producing NO from arginine via iNOS. frontiersin.orgfrontiersin.org In response, M. tuberculosis can interfere with this process. While host arginase can deplete arginine and limit NO production, M. tuberculosis itself possesses pathways for arginine biosynthesis. frontiersin.orgfrontiersin.org Targeting these unique arginine biosynthesis pathways in the bacterium has been suggested as a potential strategy for developing anti-tuberculosis drugs. frontiersin.org L-arginine is also necessary for regulating glycolysis in infected macrophages, aiding in the control of the infection even in the absence of NO production. proquest.com
Escherichia coli: This bacterium can utilize arginine as a sole source of nitrogen. researchgate.net Contrary to previous assumptions, the primary pathway for arginine catabolism in E. coli is not through arginine decarboxylase but via the arginine succinyltransferase (AST) pathway, which produces ammonia. nih.govasm.org This pathway is essential for aerobic arginine catabolism and involves a series of enzymes encoded by the astCADBE operon. nih.gov The regulation of arginine metabolism in E. coli is complex, involving the ArgR repressor, which controls the expression of genes for both arginine biosynthesis and catabolism. researchgate.netresearchgate.net Metabolic engineering strategies have targeted these regulatory and enzymatic genes to develop E. coli strains that can overproduce L-arginine for industrial applications. nih.gov
| Microorganism | Key Metabolic Pathway(s) | Regulatory Aspects / Role in Pathogenesis |
|---|---|---|
| Candida albicans | Arginine biosynthesis, Arginase (Car1) pathway | Biosynthesis is induced by host-derived ROS in macrophages; crucial for hyphal growth and virulence. nih.govmicrobiologyresearch.org |
| Mycobacterium tuberculosis | Arginine biosynthesis | Host uses arginine for NO production; bacterium's biosynthetic pathway is a potential drug target. frontiersin.orgfrontiersin.org |
| Escherichia coli | Arginine succinyltransferase (AST) pathway for catabolism; Biosynthesis pathway | AST pathway is key for using arginine as a nitrogen source; regulated by ArgR repressor. researchgate.netnih.govasm.org |
Advanced Applications and Methodological Developments in Arginine Citrate Research
Protein Purification and Stabilization Strategies
Mechanism of Arginine and Citrate (B86180) as Eluents in Affinity Chromatography
In the large-scale purification of therapeutic antibodies, such as immunoglobulins (IgGs), Protein A affinity chromatography is a crucial initial step. researchgate.net Eluents, which are aqueous solutions of small organic molecules, are used to release the antibodies from the chromatography column. researchgate.net The interaction between the antibody and the Protein A resin is highly dependent on the pH and the concentration of the eluent. acs.org Arginine and citrate are two commonly used eluents in this process. nih.gov
Molecular dynamics simulations have provided insights into how arginine and citrate function. acs.org Arginine, being positively charged, reduces the binding free energy between the Protein A resin and the antibody, which helps in the elution process. researchgate.netacs.org In contrast, citrate, which is negatively charged, increases this binding free energy, making elution more difficult. researchgate.netacs.org This explains why arginine generally leads to better recovery of antibodies compared to citrate. nih.govresearchgate.net
The effectiveness of these eluents is also pH-dependent. Both work well at a low pH, but at higher, milder pH conditions, arginine is significantly more effective, while citrate yields almost no recovery. nih.gov Milder elution conditions are preferable as they reduce the risk of protein aggregation, a common issue at low pH. nih.gov Arginine's ability to facilitate the dissociation of the antibody-protein A complex while simultaneously inhibiting the aggregation of the eluted antibodies makes it a superior eluent. nih.govresearchgate.net Citrate, on the other hand, tends to strengthen the binding and can promote aggregation. acs.orgresearchgate.net
The mechanism of arginine's effectiveness is thought to involve its interaction with both aromatic and charged amino acid residues on the protein surface through cation-π interactions and the formation of salt bridges. acs.org Arginine molecules can also form clusters that sterically hinder protein-protein interactions, further preventing aggregation. acs.org
Table 1: Comparative Effects of Arginine and Citrate as Eluents in Protein A Affinity Chromatography
| Feature | Arginine | Citrate |
|---|---|---|
| Charge at Low pH | Positive | Negative |
| Effect on Binding Energy | Reduces binding free energy | Increases binding free energy |
| Elution Efficiency | High, especially at milder pH | Low, requires low pH |
| Impact on Aggregation | Inhibits aggregation | Can promote aggregation |
| Antibody Recovery | Improved | Low |
Modulation of Protein Aggregation and Stability by Arginine and Citrate
Arginine is widely recognized for its ability to suppress protein aggregation and is a common excipient in biopharmaceutical formulations. oup.com The exact mechanism is complex, but it is understood that arginine interacts with the protein surface to prevent the formation of aggregates. acs.org It has been shown to interact with aromatic and charged residues, stabilizing partially unfolded protein intermediates that could otherwise lead to aggregation. acs.org
The counterion paired with arginine plays a significant role in its effectiveness as an aggregation suppressor. nih.gov Studies following the Hofmeister series have shown that the aggregation suppression ability of arginine salts follows the order: H(2)PO(4)(-) > SO(4)(2-) > citrate(2-) > acetate(-) ≈ F(-) ≈ Cl(-) > Br(-) > I(-) ≈ SCN(-). nih.gov Dihydrogen phosphate (B84403), sulfate, and citrate demonstrate strong attractive interactions with the guanidinium (B1211019) group of arginine, which is believed to contribute to their superior aggregation suppression by forming clusters of multiple arginine molecules. nih.govmit.edu
Citrate-based buffers, however, have been observed to have a destabilizing effect on some antibodies, leading to higher rates of aggregation compared to other buffers like acetate. rsc.org Conversely, in other studies, particularly under freeze-thaw stress conditions, arginine/citrate buffer systems have shown excellent performance in preserving protein stability. farmaceut.orgsrce.hr For instance, at low protein concentrations, an arginine/citrate buffer was particularly effective in preventing aggregation during freeze-thaw cycles. farmaceut.orgsrce.hr
During lyophilization (freeze-drying), arginine citrate formulations resulted in amorphous, elegant cakes but showed inferior protein stability compared to other arginine salts like arginine hydrochloride, especially in sugar-free formulations. uni-muenchen.de The addition of sucrose (B13894) to this compound formulations, however, improved both the cake appearance and protein stability. uni-muenchen.de
Table 2: Influence of Arginine and Citrate on Protein Stability
| Condition | Role of Arginine | Role of Citrate | Combined this compound |
|---|---|---|---|
| General Aggregation | Suppresses | Can induce aggregation in some cases | Variable, can be stabilizing |
| Freeze-Thaw Stress | Stabilizing | Can be less effective | Highly effective in preserving stability farmaceut.orgsrce.hr |
| Lyophilization (sugar-free) | Stabilizing (as HCl salt) | - | Inferior stability, but good cake appearance uni-muenchen.de |
| Lyophilization (with sucrose) | Enhanced stability | - | Improved stability and cake appearance uni-muenchen.de |
Development of Biocompatible and Functionalized Materials
Arginine-Functionalized Polycitrate Synthesis and Properties
Researchers have developed biodegradable and amphiphilic polymers by grafting arginine onto a poly(citrate)-co-poly(ethylene glycol) (PEG) backbone, creating a material referred to as PCGA. nih.gov This synthesis is typically achieved through a catalytic reaction involving EDC and NHS to couple arginine to the polycitrate prepolymer. researchgate.net
The resulting PCGA polymer possesses several advantageous properties. The polycitrate component provides biodegradability, the PEG component enhances water-solubility, and the grafted arginine imparts biocompatibility and unique photoluminescent properties. umich.edu The presence of arginine has been shown to significantly enhance the cellular biocompatibility of the polycitrate-based polymer. umich.edu
These arginine-functionalized polycitrate materials have demonstrated excellent hemocompatibility and low cytotoxicity. nih.gov Furthermore, they have been found to enhance cell attachment and proliferation, making them promising for applications in tissue engineering and regenerative medicine. nih.gov An important finding is that PCGA can selectively stain lysosomes within living cells, suggesting its potential for targeted bioimaging and even cancer therapy. nih.govumich.edu
Table 3: Properties of Arginine-Functionalized Polycitrate (PCGA)
| Property | Description |
|---|---|
| Composition | Poly(citrate)-co-poly(ethylene glycol) grafted with Arginine |
| Synthesis | Catalytic reaction using EDC and NHS researchgate.net |
| Biocompatibility | High, enhanced by arginine umich.edu |
| Biodegradability | Conferred by the polycitrate backbone umich.edu |
| Hemocompatibility | High nih.gov |
| Cytotoxicity | Low nih.gov |
| Cellular Interaction | Enhances cell attachment and proliferation nih.gov |
| Special Property | Intrinsic photoluminescence, selective lysosome staining nih.govumich.edu |
Biochemical Assay Development for Metabolite Quantification and Enzyme Activity
The quantification of arginine and its metabolites is crucial in various scientific and medical contexts. nih.gov Enzymatic assays offer a selective and robust method for these measurements. jst.go.jp
One approach involves coupling argininosuccinate (B1211890) synthetase (ASS) to a pyrophosphate (PPi) detection system for the quantification of L-citrulline. nih.gov This assay can be further extended to measure L-arginine by incorporating arginine deiminase (ADI), which converts L-arginine to L-citrulline. nih.govjst.go.jp This multi-enzyme system allows for the specific and rapid determination of both amino acids and is resistant to interference from common contaminants found in biological samples. nih.govjst.go.jp
Another enzymatic method for L-arginine detection utilizes arginase I, which catalyzes the conversion of L-arginine to ornithine and urea (B33335). researchgate.net The urea produced can then be detected using various techniques, including fluorescent methods with reagents like 2,3-butanedione (B143835) monoxime, offering high sensitivity and a low detection limit. researchgate.net
These assays are valuable for real-time monitoring of L-citrulline and L-arginine levels in various samples, including biological fluids like plasma and in food and pharmaceutical products. nih.govresearchgate.net For instance, in plasma stability studies, while arginine levels were found to decrease over time, citrate levels remained stable. researchgate.net Furthermore, understanding the balance of arginine metabolites is important, as shifts in the citrulline/arginine ratio can indicate changes in metabolic pathways, such as a shift from nitric oxide synthase (NOS) activity towards arginase activity. nih.gov
Table 4: Enzymatic Assays for Arginine and Citrulline Quantification
| Assay Principle | Target Metabolite | Key Enzymes | Detection Method |
|---|---|---|---|
| Pyrophosphate (PPi) Detection | L-Citrulline | Argininosuccinate Synthetase (ASS) | Colorimetric/Fluorescent |
| Coupled PPi Detection | L-Arginine | Arginine Deiminase (ADI), ASS | Colorimetric/Fluorescent |
| Urea Detection | L-Arginine | Arginase I | Spectrophotometric/Fluorometric |
Advanced Formulation Science for Pharmaceutical Excipients (focusing on physiochemical roles)
Arginine and its salts are valuable excipients in pharmaceutical formulations, particularly for protein-based drugs like monoclonal antibodies. oup.comnih.gov Their primary roles are to enhance protein solubility, suppress aggregation, and reduce the viscosity of high-concentration protein solutions. oup.comnih.gov The choice of the counterion for arginine is critical, as it can significantly influence the stability of the final product. nih.gov
This compound has been investigated as a component in both liquid and lyophilized (freeze-dried) formulations. In liquid formulations, arginine/citrate buffer systems have demonstrated the ability to preserve protein stability, especially under stress conditions like freezing and thawing. farmaceut.org The citrate component can act as a buffering agent, helping to maintain a stable pH. ontosight.ai
In lyophilized formulations, this compound has been shown to produce elegant, amorphous cakes, which is a desirable physical characteristic. uni-muenchen.de However, in the absence of other stabilizers like sucrose, it may provide inferior protein stability compared to other arginine salts. uni-muenchen.de The combination of arginine with other excipients, such as sucrose, can lead to synergistic effects, improving both physical appearance and protein stability. uni-muenchen.de
The physicochemical properties of arginine, including its charged guanidinium group and its ability to interact with protein surfaces, are key to its function as an excipient. oup.com It can disrupt protein-protein interactions that lead to aggregation and high viscosity, which are major challenges in developing high-concentration antibody formulations for subcutaneous administration. oup.com
Table 5: Physicochemical Roles of this compound in Pharmaceutical Formulations
| Formulation Type | Role of this compound | Key Physicochemical Function |
|---|---|---|
| Liquid Formulations | Stabilizer, Buffer | Suppresses aggregation under stress; pH maintenance farmaceut.orgontosight.ai |
| High-Concentration Protein Solutions | Viscosity Reducer, Stabilizer | Disrupts protein-protein interactions oup.com |
| Lyophilized Formulations | Bulking Agent, Stabilizer | Forms amorphous cakes; stability enhanced with co-excipients uni-muenchen.de |
Citric Acid as a Co-Forming Agent for Drug Amorphization and Solubility
Citric acid, a multifunctional pharmaceutical excipient, plays a significant role in enhancing the properties of various drugs, including arginine. nih.gov Its utility as a co-former in co-amorphous and co-crystal applications stems from its three carboxylic groups and one hydroxyl group, which allow for hydrogen bonding. nih.gov This ability to form hydrogen bonds, combined with its low molecular weight, makes citric acid an effective agent for creating co-amorphous structures, which can lead to increased drug solubility and dissolution rates compared to the crystalline form of the drug alone. nih.gov
The interaction between citric acid and basic drugs can induce amorphization, a state where the drug lacks a crystalline structure, thereby increasing its solubility. nih.govresearchgate.net In some applications, citric acid is used as part of a co-former system to enhance stability. For instance, a combination of citric acid and L-arginine has been utilized as a co-former for the drug carbamazepine (B1668303). nih.gov
Research into the ternary mixture of citric acid, L-arginine, and water has revealed complex interactions that influence the system's properties. rsc.orgnih.govresearchgate.net While Fourier-transform infrared spectroscopy (FTIR) studies have shown that salt formation between citric acid and L-arginine is not the primary reason for enhanced solubility, nuclear magnetic resonance (NMR) spectroscopy suggests the formation of a distinct hydrogen-bonding network. rsc.orgnih.govresearchgate.net The presence of water appears to be crucial, acting as a mediator that facilitates the formation of charged species ([H2Cit]⁻ and [L-arg]⁺) and induces strong interactions between citric acid and L-arginine. rsc.orgnih.govresearchgate.net This leads to a significant depression in the melting point of the mixture. nih.govresearchgate.net
The Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) has been employed to model the influence of water on these systems and predict the solubility of components. rsc.orgresearchgate.net These models have shown good correlation with experimental data, highlighting the critical role of water content in the liquefaction of the citric acid-L-arginine system through the formation of charged species and cross-interactions. researchgate.net
A study on a ternary co-amorphous system of carbamazepine (CBM), citric acid (CA), and L-arginine (ARG) demonstrated that the formation of a salt co-former (CA-ARG) dramatically increased the glass transition temperature (Tg) of the co-amorphous system. researchgate.netacs.orgnih.gov Ball milling of CBM-CA-ARG at different molar ratios resulted in co-amorphous blends with a single, elevated Tg, indicating the formation of a stable, homogeneous amorphous phase. researchgate.netacs.orgnih.gov This approach of using a salt co-former presents a promising strategy for designing stable co-amorphous drug formulations. researchgate.netacs.org
Co-amorphous systems, which are homogeneous amorphous single-phase systems of two or more low-molecular-weight components, offer a promising method for improving the solubility of poorly water-soluble drugs. mdpi.com Basic amino acids like arginine have been successfully used as co-formers for acidic drugs, not only to improve solubility but also to potentially mitigate gastrointestinal side effects. mdpi.com The strength of the intermolecular interaction between the amino acid and the drug can influence the intrinsic dissolution rate (IDR), with stronger interactions potentially preventing recrystallization during dissolution. mdpi.com
Complexation Studies
Metal Complexation of Arginine and its Significance
Arginine, a fundamental amino acid, is a constituent of many metalloenzymes and exhibits a significant ability to form complexes with various metal ions. at.ua The study of these metal-arginine interactions is crucial for understanding the behavior of this unique ligand. at.ua Potentiometric measurements have suggested that arginine primarily acts as a bidentate ligand, binding metal ions through its α-amino and carboxylato groups. at.ua
Research has been conducted on the synthesis and characterization of arginine complexes with several transition metals, including Fe³⁺, Cr³⁺, Co²⁺, and Zn²⁺, typically in a 1:2 stoichiometric ratio (metal:ligand). researchgate.netresearchgate.net These complexes have been analyzed using various physicochemical and spectroscopic techniques such as electric conductivity, infrared (IR) spectroscopy, and UV-Visible spectroscopy. researchgate.netresearchgate.net The low electrical conductivity values of these complexes suggest that the electrons are bound through conjugation between the metal and the ligand. researchgate.net
The interaction of arginine with d-block elements like Cu, Fe(II), Fe(III), Cr, Mn, and Ni has been studied using visible spectroscopy to determine binding parameters through Scatchard plots. neliti.com These studies provide significant data with implications for various chemical, biological, and environmental aspects. neliti.com
A specific example is the synthesis and characterization of a new Zn(II) azido (B1232118) complex with L-arginine. mdpi.com In this complex, the Zn(II) ion is five-coordinated, with two arginine molecules acting as bidentate ligands and one terminally coordinated azide (B81097) ion. mdpi.com The arginine molecules coordinate with the Zn(II) ion via the nitrogen atom of the amino group and the oxygen atom of the carboxylate group. mdpi.com
Nickel(II) complexes with arginine have also been isolated, where arginine coordinates either as an anion or a zwitterion. at.ua These complexes are typically six-coordinate and have been characterized by magnetic measurements and spectral methods. at.ua
Below is a table summarizing the physical analysis data of some arginine-metal complexes:
| Metal Complex | Molar Conductivity (μS) |
| [Fe(Arg)₂(H₂O)₂]Cl₃ | 10.97 |
| [Cr(Arg)₂(H₂O)₂]Cl₃ | 8.53 |
| [Co(Arg)₂(H₂O)₂]Cl₂ | 7.44 |
| [Zn(Arg)₂(H₂O)₂]Cl₂ | 9.88 |
Data sourced from ResearchGate researchgate.net
Ternary Inclusion Complex Formation with Auxiliary Agents (e.g., cyclodextrins)
The formation of ternary inclusion complexes, often involving cyclodextrins and an auxiliary agent like arginine, is a well-established strategy to enhance the solubility and dissolution rate of poorly soluble drugs. nih.goveijppr.comresearchgate.net Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic central cavity, enabling them to encapsulate guest molecules and improve their physicochemical properties. impactfactor.orgnih.gov The addition of a third component, or auxiliary agent, can further enhance the complexation efficiency and stability. nih.gov
Arginine has been identified as a particularly effective auxiliary agent in forming ternary complexes with various drugs and cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HPβCD) and β-cyclodextrin (βCD). nih.govnih.gov The synergistic effect of arginine in these complexes leads to a significant increase in drug solubility and dissolution. nih.govresearchgate.net For instance, in studies with drugs like repaglinide (B1680517) and nateglinide (B44641), arginine was found to be the best candidate for forming ternary complexes with HPβCD, resulting in substantially higher stability constants and complexation efficiencies compared to the binary drug-CD complexes. nih.gov
The mechanism by which arginine enhances complexation is multifaceted. It can interact with both the drug and the cyclodextrin (B1172386). psu.edu For example, L-arginine can form a salt with an acidic drug, creating an amphiphilic structure. The hydrophobic part of this structure can then form an inclusion complex with the cyclodextrin cavity, while the hydrophilic part acts as a surfactant, increasing wettability and dissolution. psu.edu
Several studies have demonstrated the successful application of arginine in ternary complexes to improve the properties of various drugs:
Cefixime: The formation of cefixime–CD–arginine ternary complexes proved to be a good strategy to enhance the solubility and dissolution of this poorly soluble antibiotic. The ternary complex with HPβCD showed the best results. nih.gov
Naproxen: The use of arginine in combination with HPβCD improved the dissolution rate of this nonsteroidal anti-inflammatory drug. nih.gov
Epalrestat (B1671369): A ternary complex of epalrestat with β-cyclodextrin and L-arginine significantly improved the drug's dissolution rate and solubility compared to the binary complex. researchgate.netjddtonline.info
Glimepiride: The inclusion of amino acids, including arginine, in ternary cyclodextrin complexes enhanced the aqueous solubility and dissolution rate of this anti-diabetic drug. eijppr.com
Ciprofloxacin (B1669076): A ternary complex of β-cyclodextrin, arginine, and ciprofloxacin was developed, showing enhanced stability and controlled drug release. researchgate.netnih.gov
The following table presents data on the stability constant (Kc) and complexation efficiency (CE) for repaglinide and nateglinide with HPβCD in the absence and presence of arginine:
| Drug System | Stability Constant (Kc) (M⁻¹) | Complexation Efficiency (CE) |
| Repaglinide–HPβCD | 333 | 0.025 |
| Repaglinide–HPβCD–Arginine | 4407 | 0.340 |
| Nateglinide–HPβCD | 382 | 0.435 |
| Nateglinide–HPβCD–Arginine | 464 | 0.526 |
Data sourced from MDPI nih.gov
This data clearly illustrates the significant improvement in both stability and complexation efficiency upon the addition of arginine to the cyclodextrin complexes.
Future Directions and Emerging Research Avenues for Arginine Citrate Science
Elucidation of Uncharacterized Intermolecular Interactions and Biological Roles
While the fundamental ionic bond between the positively charged arginine and negatively charged citrate (B86180) is well-known, the full scope of their interactions within a complex biological environment is still being uncovered. Future research will likely investigate how arginine citrate affects protein-protein interactions, the kinetics of enzymes, and cellular signaling. nih.gov A significant area of interest is how the presence of citrate with arginine could alter the activity of nitric oxide synthase (NOS) enzymes. mdpi.com
A study using spectroscopic analysis and PC-SAFT (Perturbed-Chain Statistical Associating Fluid Theory) on citric acid:L-arginine:water mixtures revealed that while water-free mixtures show positive deviation from Raoult's law, the addition of water leads to a strong negative deviation. rsc.org This suggests that water induces significant interactions, possibly through hydrogen bonding or ionic forces, which are crucial for the compound's behavior in aqueous biological systems. rsc.org The ability of arginine's guanidinium (B1211019) group to form various non-covalent bonds, and how citrate may affect these, is a key area for future investigation. nih.govbiorxiv.org Understanding these nuanced interactions could reveal new biological functions and regulatory processes. For example, computational studies have shown that arginine's interactions with acidic amino acids are the most favorable, driven by charge and hydrogen-bond interactions. researchgate.net
Development of Novel Analytical and Imaging Techniques for In Situ Studies
Observing the dynamic behavior of this compound within living systems requires new and advanced analytical and imaging technologies. Current methods often provide only static or bulk measurements, which don't capture the compound's dynamic interactions. The creation of innovative biosensors, potentially using technologies like Förster resonance energy transfer (FRET) or advanced mass spectrometry imaging, is essential. nih.gov These tools could enable the visualization of this compound's movement, its location within cells, and its interactions with other molecules in real time.
A key challenge is developing probes that can specifically detect the arginine-citrate ion pair, differentiating it from free arginine and citrate. nih.gov Success in this area would provide a much clearer picture of its metabolic journey and functional roles in specific cellular environments. For instance, photoluminescent polymers made from polycitrate and functionalized with arginine have been developed for live cell bioimaging, demonstrating high biocompatibility and photostability. umich.edu This indicates the potential for creating specialized imaging agents to track arginine-based compounds.
Exploration of this compound in Advanced Biomaterials and Nanotechnology
The unique physicochemical properties of this compound make it a strong candidate for use in advanced biomaterials and nanotechnology. jst.go.jp Its capacity to form stable ionic liquids and facilitate molecular self-assembly is particularly promising. Future research is expected to focus on using this compound in novel drug delivery systems, where it could serve as a carrier to improve the stability and delivery of therapeutic agents. jst.go.jpmdpi.com The electrostatic interactions between positively charged arginine residues and negatively charged molecules are already being used to assemble biomolecules onto nanoparticles. jst.go.jp
In tissue engineering, the influence of this compound on cell functions like adhesion and proliferation is under active investigation. acs.org Incorporating it into scaffolds could help create environments that encourage tissue regeneration. Additionally, the use of this compound in creating biocompatible nanoparticles and hydrogels is a growing field with potential applications in medical diagnostics and advanced wound care. acs.orgresearchgate.net For example, a hyperbranched polymer synthesized from citric acid and L-arginine has been developed as a photoluminescent nanocomposite for drug delivery. researchgate.net
Refinement of Predictive Computational Models for Complex Biological Systems
Computational modeling is becoming an essential tool for understanding the behavior of molecules in complex biological settings. researchgate.net Future efforts will concentrate on creating more advanced and precise predictive models for this compound. These models will need to incorporate numerous variables, such as pH changes, ionic strength, and the presence of other molecules in the cellular environment. rsc.org
By combining quantum mechanics/molecular mechanics (QM/MM) with molecular dynamics (MD) simulations, researchers hope to more accurately predict how this compound affects protein folding and binding. researchgate.netnih.gov These improved computational tools will not only provide deeper insights but also speed up the design of new therapeutics and biomaterials based on this compound. nih.govrsc.org For instance, machine learning and deep learning models are already being developed to predict protein arginine methylation sites, demonstrating the power of computational approaches in this field. nih.govrsc.org
Investigation of Cross-Regulatory Mechanisms Between Arginine and Citrate Metabolic Pathways
Arginine and citrate are central to the urea (B33335) cycle and the citric acid cycle (Krebs cycle), respectively—two critical and interconnected metabolic pathways. ufrgs.br A key area for future research is the investigation of how these pathways regulate each other and the specific role that this compound might play in this communication. For example, changes in the cellular levels of this compound could act as a metabolic signal, affecting the flow of metabolites through these central pathways. researchgate.net
Understanding how this compound availability influences energy metabolism, nitrogen balance, and the production of signaling molecules like nitric oxide is a primary goal. researchgate.netfrontiersin.org This research could lead to new therapeutic targets for metabolic diseases where the balance between these pathways is disrupted. mdpi.com A systems biology approach, which combines experimental data with computational modeling, will be necessary to unravel the complex regulatory networks involved. biorxiv.orgic.ac.uk Studies have already shown that in certain fungi, stress can lead to amino acid starvation, which in turn activates the biosynthesis of amino acids like arginine, highlighting the intricate control mechanisms at play. mdpi.com
| Future Research Focus | Primary Objectives | Potential Scientific and Medical Impact |
| Uncharacterized Interactions | To identify novel biological roles and intermolecular interactions of this compound beyond its known functions. rsc.orgresearchgate.net | Discovery of new cellular signaling and regulatory pathways. |
| Novel Analytical Techniques | To develop in situ imaging and sensing methods for real-time tracking of this compound in living cells. nih.govumich.edu | A clearer understanding of the compound's metabolic fate and dynamic functions. |
| Biomaterials & Nanotechnology | To harness the physicochemical properties of this compound for creating advanced drug delivery systems and tissue engineering scaffolds. acs.orgresearchgate.net | Innovations in regenerative medicine, targeted drug delivery, and medical diagnostics. |
| Predictive Computational Models | To build and refine computational models that can accurately simulate the behavior of this compound in complex biological environments. nih.govrsc.org | Accelerated discovery and rational design of new this compound-based biomaterials and therapeutics. |
| Metabolic Cross-Regulation | To investigate the signaling and regulatory links between arginine and citrate metabolic pathways. researchgate.netmdpi.com | Identification of new therapeutic strategies for a range of metabolic disorders. |
Q & A
Q. What are the biochemical mechanisms underlying arginine citrate's role in protein elution during affinity chromatography?
this compound disrupts protein-protein interactions by weakening hydrophobic and electrostatic bonds between antibodies and ligands (e.g., protein A). Molecular dynamics simulations reveal that arginine competitively binds to protein surfaces, reducing aggregation and enhancing elution efficiency, while citrate may stabilize bound states under certain conditions . To study this, researchers should employ techniques like surface plasmon resonance (SPR) to quantify binding affinity changes and circular dichroism (CD) to monitor conformational shifts during elution.
Q. How should researchers design a PICOT framework for studies evaluating this compound's effects on protein recovery?
- P (Population): Target proteins (e.g., monoclonal antibodies) and their isoforms.
- I (Intervention): this compound concentration, pH, and incubation time.
- C (Comparison): Traditional eluents (e.g., low-pH buffers, glycine-HCl).
- O (Outcome): Recovery yield, aggregation rates, and structural integrity post-elution.
- T (Time): Duration of elution phase and post-elution stability monitoring. This framework ensures systematic variable control and comparability across studies .
Q. What methodological standards are critical for reproducible this compound experiments?
- Document buffer preparation (e.g., this compound molarity, pH calibration).
- Specify chromatography parameters (flow rate, column dimensions, temperature).
- Include purity assessments (HPLC, SDS-PAGE) and negative controls (e.g., citrate-only elution). Follow journal guidelines like the Beilstein Journal of Organic Chemistry for detailed experimental reporting .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in this compound's pH-dependent efficacy?
Contradictions arise when studies report high antibody recovery at pH 7.4 with this compound but negligible recovery with citrate alone. Molecular dynamics simulations can model pH effects on arginine’s charge states and ligand-binding kinetics. Pair these with experimental validation using isothermal titration calorimetry (ITC) to quantify binding entropy/enthalpy changes under varying pH . For conflicting in vivo/in vitro results, employ multi-scale modeling integrating cellular microenvironment data .
Q. What statistical methods are optimal for analyzing this compound's dose-response effects on protein stability?
- Use nonlinear regression (e.g., sigmoidal dose-response curves) to estimate EC₅₀ values.
- Apply ANOVA with post-hoc tests (Tukey’s HSD) to compare aggregation rates across concentrations.
- For high-throughput data, employ machine learning (random forests) to identify critical variables (pH, ionic strength) .
Q. How can researchers optimize elution protocols using this compound while minimizing product loss?
- Conduct fractional factorial designs to test interactions between this compound concentration (50–200 mM), pH (3.0–7.4), and contact time (5–30 minutes).
- Monitor real-time elution efficiency via inline UV spectroscopy.
- Validate with size-exclusion chromatography (SEC) to assess aggregate formation .
Q. What strategies address discrepancies in literature on this compound's compatibility with downstream processes?
- Perform comparative studies using standardized buffers (e.g., PBS vs. citrate-phosphate).
- Use quartz crystal microbalance (QCM) to evaluate residual arginine adsorption on post-elution surfaces.
- Cross-reference findings with systematic reviews adhering to PRISMA guidelines to identify bias sources (e.g., uncontrolled temperature variations) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
